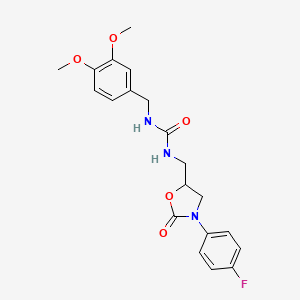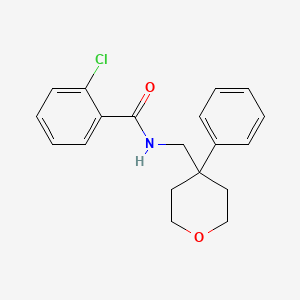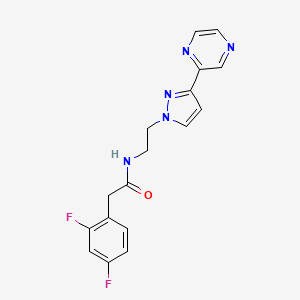
1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the area of cancer treatment.
Applications De Recherche Scientifique
Role in Feeding and Arousal Modulation
- Orexin Receptors and Binge Eating : Orexin receptors, which modulate feeding, arousal, stress, and drug abuse, were studied with compounds like SB-649868, an antagonist with structural similarities to the queried chemical. This research indicates a major role for Orexin-1 receptor mechanisms in binge eating, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Cancer Research
- FLT3 Inhibitors in Overcoming Drug-Resistant Mutations : Derivatives of the mentioned chemical structure have been identified as potent FLT3 inhibitors, capable of overcoming drug-resistant mutations in cancer therapy. This is particularly significant in the context of FLT3-ITD mutations, which are common in acute myeloid leukemia (Zhang et al., 2020).
Photodynamic Therapy
- Zinc Phthalocyanine Substituted with Schiff Base : A study on zinc phthalocyanine substituted with Schiff base derivatives, which include structural elements similar to the queried compound, showed potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yields, important for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin et al., 2020).
Neurological Disorders
- Anti-Alzheimer's Agents : N-benzylated derivatives structurally related to the queried compound have been synthesized and evaluated for anti-Alzheimer's activity. The synthesis was inspired by the structure of donepezil, a leading Alzheimer's treatment, suggesting that modifications to this chemical framework could yield potent new therapies (Gupta et al., 2020).
Anti-HIV Activity
- Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Derivatives with structural similarities to the queried compound have shown efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds, particularly those with dimethylbenzyl substitutions, have demonstrated significant activity against HIV-1, offering a potential avenue for new HIV treatments (Sakakibara et al., 2015).
Antimicrobial and Antiparasitic Applications
- Synthesis and Antimicrobial Evaluation : Compounds structurally related to the queried chemical have been synthesized and evaluated for antimicrobial activity. Their structure-activity relationship and docking studies provide insights into their potential as antimicrobial agents (Spoorthy et al., 2021).
- Anthelmintic Agents : Certain urea derivatives, sharing core structural elements with the queried compound, have demonstrated anthelmintic activity. This suggests potential applications in treating parasitic worm infections (Sarkar et al., 2013).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5/c1-27-17-8-3-13(9-18(17)28-2)10-22-19(25)23-11-16-12-24(20(26)29-16)15-6-4-14(21)5-7-15/h3-9,16H,10-12H2,1-2H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLHGOCWFFGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)


![Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2369640.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)
![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)